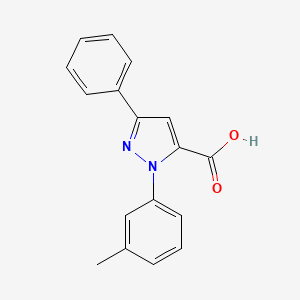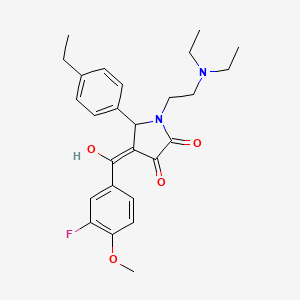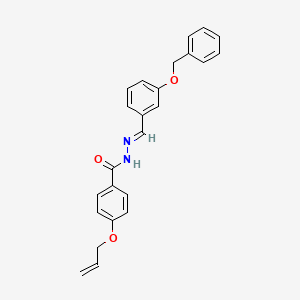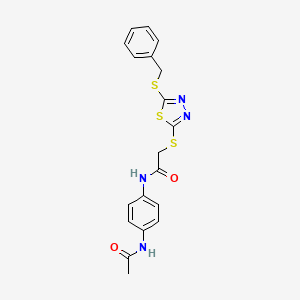
3-Phenyl-1-M-tolyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones, which forms pyrazole intermediates . The reaction conditions often include mild temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can be employed. In situ oxidation using bromine or other oxidizing agents can further refine the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by agents like bromine or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Phenyl-1-M-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-M-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a tolyl group.
1-Phenyl-3-carbethoxypyrazolone: Contains an ethyl ester group instead of a carboxylic acid.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Features two methyl groups on the pyrazole ring.
Uniqueness
This structural uniqueness makes it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
618101-97-6 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)19-16(17(20)21)11-15(18-19)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Clé InChI |
SYUHSJSPPOEQLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12027733.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027740.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027746.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12027750.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027762.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12027769.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027790.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027798.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12027800.png)

![1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12027821.png)
